molecular formula C14H16N2O2S B4645411 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide

2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide

Cat. No. B4645411
M. Wt: 276.36 g/mol
InChI Key: FLMUOVZBYPRIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of thiazole derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors involved in various biological pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide in lab experiments include its high potency and selectivity. The compound has been reported to exhibit potent activity against cancer cells and inflammatory mediators. Additionally, the compound has been shown to be selective towards specific enzymes and receptors, which makes it a valuable tool for studying specific biological pathways.
The limitations of using 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide in lab experiments include its relatively low solubility and stability. The compound is reported to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has been reported to be unstable under certain conditions, which can affect its activity and potency.

Future Directions

There are several future directions for the study of 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide. One potential direction is the further exploration of its anti-tumor activity and its potential use in cancer therapy. Another potential direction is the study of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, and further research in this area is warranted. Finally, the development of more stable and soluble analogs of the compound could improve its potential for use in lab experiments and therapeutic applications.

Scientific Research Applications

2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-10(7-8-18-9)13(17)16-14-15-11-5-3-2-4-6-12(11)19-14/h7-8H,2-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMUOVZBYPRIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC3=C(S2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Reactant of Route 4
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Reactant of Route 5
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.